molecular formula C22H25N3O2 B2434363 N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-50-1

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2434363
CAS No.: 862813-50-1
M. Wt: 363.461
InChI Key: CJYMJDVRKDIKOH-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a chemical compound with the molecular formula C23H27N3O2 and a molecular weight of 377.4794 g/mol. It is identified by the CAS Number 862831-85-4 . This substance is part of a class of organic molecules featuring both diethylamino phenyl and methyl-indole moieties linked by an oxoacetamide group, a structural motif seen in compounds investigated for various bioactive properties . For instance, structurally related 2-oxoacetamide derivatives have been described in patent literature as potential antifungal agents, indicating the research interest in this chemical space for therapeutic development . Similarly, other N-phenyl acetamide derivatives incorporating an indole ring have been reported in scientific literature as novel inhibitors against viruses like human respiratory syncytial virus (RSV), showcasing the value of such scaffolds in antiviral research . Researchers are exploring these compounds to understand their mechanisms of action, which may include inhibition of key processes like membrane fusion in viruses . This product is intended for research purposes such as hit identification, lead optimization, and biochemical assay development in a controlled laboratory environment. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-25(6-2)16-11-12-18(14(3)13-16)24-22(27)21(26)20-15(4)23-19-10-8-7-9-17(19)20/h7-13,23H,5-6H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYMJDVRKDIKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the coupling of an indole derivative with an amide precursor under specific conditions. For instance, the reaction may involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, often using halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial agent.

    Biology: The compound’s interaction with biological targets, such as enzymes or receptors, is of interest for drug development.

    Industry: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action for N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural features, such as the combination of diethylamino and indole groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[4-(diethylamino)-2-methylphenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₂₉H₃₀N₂O₂
  • Molecular Weight : 446.57 g/mol

This compound features a diethylamino group, a methylphenyl moiety, and an indole derivative, which contribute to its biological properties.

Research has indicated that compounds similar to this compound may exert their effects through several mechanisms:

  • Tubulin Polymerization Inhibition : Analogous compounds have shown the ability to inhibit tubulin polymerization, a critical process for cell division. This mechanism is particularly relevant in cancer therapeutics where disrupting mitosis can lead to apoptosis in rapidly dividing tumor cells .
  • Cell Cycle Arrest : Studies have demonstrated that related compounds induce cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
  • Induction of Apoptosis : The compound has been associated with the induction of apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

A series of in vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa0.52Tubulin polymerization inhibition
MCF-70.34Cell cycle arrest
HT-290.86Induction of apoptosis

These results indicate that the compound exhibits potent activity against these cell lines, particularly in the MCF-7 breast cancer model .

Case Studies

In a recent study focusing on the synthesis and bioactivity evaluation of indole derivatives, this compound was highlighted for its promising results in inhibiting tumor growth by targeting microtubule dynamics . The study emphasized its potential as a lead compound for further development into a therapeutic agent for cancer treatment.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • In Vivo Efficacy : Animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
  • Mechanistic Studies : Detailed mechanistic studies should be conducted to fully elucidate how this compound interacts with cellular pathways involved in cancer progression.
  • Structure-Activity Relationship (SAR) : Investigating the SAR could lead to the optimization of this compound and the development of more potent analogs.

Q & A

Basic: What synthetic strategies are typically employed to prepare derivatives of N-(diethylamino-substituted phenyl)-2-(indol-3-yl)-2-oxoacetamide?

Methodological Answer:
The synthesis of such compounds often involves coupling indole derivatives with activated carbonyl intermediates. A common approach includes:

  • Step 1: Preparation of the indole-3-yl-2-oxoacetyl chloride via reaction of indole derivatives with oxalyl chloride under anhydrous conditions .
  • Step 2: Amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) with diethylamino-substituted aniline derivatives in dichloromethane or DMF. Triethylamine is often added to scavenge HCl .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methylene chloride/hexane mixtures .

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